molecular formula C8H16N2O B1446675 3-(Aminomethyl)-1-isopropylpyrrolidin-2-one CAS No. 1505738-62-4

3-(Aminomethyl)-1-isopropylpyrrolidin-2-one

Cat. No. B1446675
CAS RN: 1505738-62-4
M. Wt: 156.23 g/mol
InChI Key: FZPQZJZFQZCRSM-UHFFFAOYSA-N
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Description

“3-(Aminomethyl)-1-isopropylpyrrolidin-2-one” is a derivative of pyrrolidin-2-one, which is a type of pyrrolidine . Pyrrolidines are five-membered nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

While specific synthesis methods for “3-(Aminomethyl)-1-isopropylpyrrolidin-2-one” are not available, pyrrolidines can generally be synthesized from different cyclic or acyclic precursors . The synthesis often involves ring construction or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of “3-(Aminomethyl)-1-isopropylpyrrolidin-2-one” would likely involve a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . The “3-(Aminomethyl)” part suggests an aminomethyl group attached to the third carbon in the ring, and the “1-isopropyl” part indicates an isopropyl group attached to the first carbon in the ring .


Chemical Reactions Analysis

Amines, such as the aminomethyl group in “3-(Aminomethyl)-1-isopropylpyrrolidin-2-one”, can undergo a variety of chemical reactions. They can react with acid chlorides or acid anhydrides to form amides . They can also serve as synthetic equivalents to alkyl cations, radicals, and anions under appropriate reaction conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(Aminomethyl)-1-isopropylpyrrolidin-2-one” would depend on its specific structure. In general, amines can engage in hydrogen bonding, which can affect their solubility in water . The presence of the pyrrolidin-2-one ring could also influence the compound’s properties .

Scientific Research Applications

Synthesis and Derivatives Formation

One primary application of 3-(Aminomethyl)-1-isopropylpyrrolidin-2-one is in the synthesis of complex heterocyclic compounds. For example, it has been used in the aminomethylation of pyridines, leading to the formation of sulfur-containing amino and hydroxymethyl derivatives, showcasing its versatility in chemical synthesis (Smirnov, Kuz’min, & Kuznetsov, 2005). Similarly, N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate for the preparation of certain antibiotics, illustrates the compound's role in drug development processes (Fleck, Mcwhorter, DeKam, & Pearlman, 2003).

Catalysis and Organic Reactions

The compound is also involved in catalytic processes and novel organic reactions. For instance, a palladium-catalyzed dehydrogenative difunctionalization of aminoalkenes with aminals as oxidants and electrophiles has been reported, underlining the compound's utility in organic synthesis and the development of new catalytic methodologies (Li, Zhou, Yu, & Huang, 2017).

Antioxidant Activity

Research into the antioxidant activity of N-aminomethyl derivatives of certain anticonvulsants, including ethosuximide and pufemide, demonstrates the compound's potential in enhancing biological activities and therapeutic applications (Hakobyan et al., 2020).

Environmental Applications

The compound's derivatives have been explored for environmental applications as well. For example, 3-amino alkylated indoles, structurally related to 3-(Aminomethyl)-1-isopropylpyrrolidin-2-one, have been studied as corrosion inhibitors for mild steel in acidic conditions, indicating the broader application of such compounds in industrial and environmental protection (Verma et al., 2016).

Safety And Hazards

While specific safety and hazard information for “3-(Aminomethyl)-1-isopropylpyrrolidin-2-one” is not available, general precautions for handling amines include avoiding dust formation, avoiding contact with skin and eyes, and ensuring adequate ventilation .

Future Directions

The future directions for “3-(Aminomethyl)-1-isopropylpyrrolidin-2-one” would depend on its potential applications. For instance, if it’s being studied in the context of medicinal chemistry, future directions might involve further optimization of its structure to improve its biological activity .

properties

IUPAC Name

3-(aminomethyl)-1-propan-2-ylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-6(2)10-4-3-7(5-9)8(10)11/h6-7H,3-5,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZPQZJZFQZCRSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(C1=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Aminomethyl)-1-isopropylpyrrolidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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